Chenodeoxycholic acid diacetate methyl ester

Catalog No.
S785375
CAS No.
2616-71-9
M.F
C29H46O6
M. Wt
490.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chenodeoxycholic acid diacetate methyl ester

CAS Number

2616-71-9

Product Name

Chenodeoxycholic acid diacetate methyl ester

IUPAC Name

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Molecular Formula

C29H46O6

Molecular Weight

490.7 g/mol

InChI

InChI=1S/C29H46O6/c1-17(7-10-26(32)33-6)22-8-9-23-27-24(12-14-29(22,23)5)28(4)13-11-21(34-18(2)30)15-20(28)16-25(27)35-19(3)31/h17,20-25,27H,7-16H2,1-6H3/t17-,20+,21-,22-,23+,24+,25-,27+,28+,29-/m1/s1

InChI Key

ZKHVKSAMEUAGEN-JSWGAMEVSA-N

SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)OC(=O)C)C

Cholesterol Gallstone Dissolution and Prevention:

CDAME has been investigated as a potential therapeutic agent for dissolving cholesterol gallstones. Similar to its parent compound, chenodeoxycholic acid, CDAME is thought to act by solubilizing cholesterol within the gallstones, promoting their dissolution and reducing the need for surgical intervention. However, further research is needed to confirm its efficacy and safety compared to existing therapies [].

Farnesoid X Receptor (FXR) Agonist:

FXR is a nuclear receptor involved in regulating bile acid synthesis, cholesterol metabolism, and glucose homeostasis. CDAME has been shown to activate FXR in vitro and in vivo, suggesting its potential as a therapeutic agent for various FXR-mediated diseases, such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes [, ].

Other Potential Applications:

Limited research also suggests potential applications of CDAME in areas such as:

  • Cancer: Studies have explored the anti-tumorigenic properties of CDAME in certain cancer cell lines [].
  • Neurodegenerative diseases: Preliminary research suggests CDAME may have neuroprotective effects [].

Chenodeoxycholic acid diacetate methyl ester is a semi-synthetic derivative of chenodeoxycholic acid, a primary bile acid produced in the liver. Its molecular formula is C29H46O6C_{29}H_{46}O_{6} with a molecular weight of approximately 490.67 g/mol. The compound is characterized by the addition of two acetate groups and a methyl ester group to the chenodeoxycholic acid structure, which alters its chemical properties and potentially enhances its biological activity .

The compound's IUPAC name is methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate. It is classified under several hazard symbols indicating that it may be harmful if ingested or inhaled and can cause irritation .

Typical of esters and bile acids. These reactions include:

  • Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield chenodeoxycholic acid and acetic acid.
  • Esterification: It can react with alcohols to form new esters.
  • Oxidation: The hydroxyl groups present in the structure can be oxidized to ketones or aldehydes.

The specific reactivity will depend on the reaction conditions and the presence of catalysts or reagents.

Chenodeoxycholic acid diacetate methyl ester has been investigated for its potential therapeutic applications. Notably:

  • Cholesterol Gallstone Dissolution: Similar to its parent compound, it may help dissolve cholesterol gallstones by solubilizing cholesterol within them.
  • FXR Activation: It has been shown to activate the farnesoid X receptor (FXR), which plays a crucial role in regulating bile acid synthesis and cholesterol metabolism. This activation suggests potential applications in treating metabolic disorders such as non-alcoholic fatty liver disease and type 2 diabetes .

The synthesis of Chenodeoxycholic acid diacetate methyl ester typically involves:

  • Starting Material: Chenodeoxycholic acid as the base compound.
  • Acetylation: Reacting chenodeoxycholic acid with acetic anhydride or acetyl chloride to introduce acetate groups.
  • Methyl Ester Formation: The introduction of a methyl group via esterification with methanol or methanol derivatives.

This multi-step process allows for the modification of the original bile acid structure to yield the diacetate methyl ester form .

Chenodeoxycholic acid diacetate methyl ester has several potential applications:

  • Pharmaceutical Research: Investigated for its ability to dissolve cholesterol gallstones.
  • Metabolic Disorders: Potential use in treating conditions related to bile acids and cholesterol metabolism due to its FXR activation properties.
  • Biochemical Studies: Used in research settings to study bile acid metabolism and interactions within biological systems .

  • Bile Acids Interaction: It may interact with other bile acids affecting their solubility and absorption.
  • Drug Interactions: As a compound that affects metabolic pathways regulated by FXR, it could interact with drugs targeting similar pathways.

Further research is necessary to clarify these interactions and their implications for therapeutic use .

Chenodeoxycholic acid diacetate methyl ester shares structural similarities with other bile acids and their derivatives. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Chenodeoxycholic AcidC24H40O5Parent compound; involved in fat digestion
Ursodeoxycholic AcidC24H40O6Used clinically for gallstone dissolution
Cholic AcidC24H40O5A primary bile acid; differs by hydroxyl groups
Deoxycholic AcidC24H40O4Secondary bile acid; less polar than chenodeoxycholic acid
Lithocholic AcidC24H40O3More hydrophobic; involved in cholesterol metabolism

Uniqueness

Chenodeoxycholic acid diacetate methyl ester is unique due to its specific modifications (diacetate and methyl ester) that potentially enhance its solubility and biological activity compared to other bile acids. Its ability to activate FXR also sets it apart from traditional bile acids that primarily function as emulsifiers for dietary fats .

IUPAC Naming and Alternative Nomenclature

Chenodeoxycholic acid diacetate methyl ester is formally identified in the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system as methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate [1] [2]. This systematic name precisely describes the compound's complex structure, including its stereochemistry at multiple chiral centers [1]. Alternative nomenclature for this compound includes Methyl chenodeoxycholate diacetate, which is commonly used in scientific literature and chemical databases [1] [3]. Other names include 3alpha,7alpha-Diacetoxy-5beta-cholan-24-oic acid methyl ester, which describes the specific positions of the acetoxy groups and the methyl ester functionality [4] [5]. The compound is also known as Cholan-24-oic acid, 3,7-bis(acetyloxy)-, methyl ester, (3alpha,5beta,7alpha)-, which emphasizes its relationship to the cholan-24-oic acid skeleton with specific stereochemical configurations [6].

Chemical Formula and Molecular Weight

Chenodeoxycholic acid diacetate methyl ester has the molecular formula C29H46O6, indicating it contains 29 carbon atoms, 46 hydrogen atoms, and 6 oxygen atoms [1] [7]. The molecular weight of this compound is 490.67 g/mol, which is calculated based on the atomic weights of its constituent elements [3] [4]. This molecular weight reflects the substantial size of the molecule, which is characteristic of bile acid derivatives with additional functional groups [4]. The exact mass of the compound is 490.32900, which is slightly different from the molecular weight due to the consideration of the most abundant isotopes of each element in the calculation [4] [7].

CAS Number and Other Identifiers

The Chemical Abstracts Service (CAS) registry number assigned to chenodeoxycholic acid diacetate methyl ester is 2616-71-9, which serves as a unique identifier for this specific chemical compound in scientific databases and literature [3] [4]. Additional identifiers include the European Community (EC) Number 636-755-3, which is used for regulatory purposes within the European Union [1]. The compound is also identified by the UNII (Unique Ingredient Identifier) X4FU9EI1O4, assigned by the FDA Global Substance Registration System [1]. Other important identifiers include the DSSTox Substance ID DTXSID30466756 and the Wikidata identifier Q76421554, which facilitate cross-referencing across different chemical databases [1]. The InChIKey, a condensed digital representation of the compound's structure, is ZKHVKSAMEUAGEN-JSWGAMEVSA-N, which enables rapid structure searches in chemical databases [7] [2].

Structural Features

2D and 3D Structural Conformation

The two-dimensional (2D) structure of chenodeoxycholic acid diacetate methyl ester reveals a tetracyclic steroid nucleus with a five-carbon side chain terminating in a methyl ester group [1] [7]. The steroid nucleus consists of three six-membered rings (A, B, and C) and one five-membered ring (D) fused together in a specific conformation [1]. In the 2D representation, the acetoxy groups are attached at positions 3 and 7 of the steroid nucleus [4].

The three-dimensional (3D) conformation of the molecule shows a characteristic bent structure typical of bile acids, with the steroid nucleus adopting a specific spatial arrangement [7]. The A/B ring junction in the molecule is in a cis configuration, while the B/C and C/D ring junctions are in trans configurations [1]. This results in a curved, boat-like shape of the steroid nucleus, which is important for its physicochemical properties [7]. The acetoxy groups at positions 3 and 7 are oriented in the alpha (α) configuration, projecting below the plane of the steroid nucleus, while the methyl groups at positions 10 and 13 are in the beta (β) configuration, projecting above the plane [1] [2].

Functional Group Analysis

Chenodeoxycholic acid diacetate methyl ester contains several key functional groups that define its chemical properties and reactivity [1] [2]. The primary functional groups include:

  • Two acetoxy groups (-OCOCH3) at positions 3 and 7 of the steroid nucleus, which are ester linkages formed between the hydroxyl groups of chenodeoxycholic acid and acetic acid [1] [4]. These acetoxy groups increase the lipophilicity of the molecule compared to the parent compound [3].

  • A methyl ester group (-COOCH3) at the terminus of the side chain, which is formed by the esterification of the carboxylic acid group of chenodeoxycholic acid with methanol [1] [8]. This methyl ester contributes to the overall lipophilicity and alters the reactivity of the molecule compared to the free carboxylic acid [3].

  • Two methyl groups at positions 10 and 13 of the steroid nucleus, which contribute to the hydrophobic character of the molecule and influence its three-dimensional conformation [1] [2].

These functional groups play crucial roles in determining the compound's solubility, reactivity, and spectroscopic properties [3] [2].

Stereochemistry and Stereoisomers

Chenodeoxycholic acid diacetate methyl ester possesses multiple stereogenic centers, resulting in a complex stereochemistry that is critical to its structural identity and biological activity [1] [7]. The molecule contains 10 defined stereogenic centers, each with a specific configuration that contributes to the overall three-dimensional structure [2]. The stereochemistry at these centers is denoted in the IUPAC name using the R/S system, with the key stereogenic centers having the following configurations: 3R, 5S, 7R, 8R, 9S, 10S, 13R, 14S, and 17R [1] [2].

The stereochemistry at position 3 and 7 is particularly important, as these are the locations of the acetoxy groups, which are in the alpha (α) configuration [4] [5]. The 5β configuration indicates that the hydrogen at position 5 is in the beta orientation, which results in the characteristic bent shape of the steroid nucleus [5]. Potential stereoisomers of the compound would include those with different configurations at one or more of the stereogenic centers, but the specific isomer described here is the one found in nature and used in chemical research [1] [6].

Physicochemical Properties

Solubility Profile

Chenodeoxycholic acid diacetate methyl ester exhibits a solubility profile characteristic of its lipophilic nature [3] [9]. The compound is insoluble in water due to its predominantly hydrophobic structure, which includes the steroid nucleus and the nonpolar functional groups [9]. However, it demonstrates good solubility in a range of organic solvents of medium polarity [9].

The compound is soluble in chloroform, dimethyl sulfoxide (DMSO), ethyl acetate, and methanol, though the solubility in these solvents is described as "slight" rather than complete [9]. It shows better solubility in nonpolar solvents such as benzene, as evidenced by its isolation as a benzene adduct in certain purification processes [8]. During crystallization procedures, alcohols such as methanol and ethanol are commonly used as solvents, indicating reasonable solubility in these media [8] [10]. The addition of nonpolar solvents like hexane or heptane to solutions of the compound can induce precipitation, which is utilized in purification processes [10].

Lipophilicity Characteristics

The lipophilicity of chenodeoxycholic acid diacetate methyl ester is significantly higher than that of the parent compound, chenodeoxycholic acid, due to the acetylation of the hydroxyl groups and esterification of the carboxylic acid group [3] [2]. This increased lipophilicity is quantified by its calculated LogP value, which ranges from 5.70790 to 6.4, depending on the calculation method used [4] [2]. The XLogP3-AA value, a specific method for calculating the partition coefficient, is reported as 6.4 [2].

The high lipophilicity of the compound makes it more readily incorporated into lipid membranes compared to chenodeoxycholic acid, which has implications for its behavior in biological systems [3]. The presence of the two acetoxy groups and the methyl ester group contributes significantly to this lipophilic character, as these modifications mask the polar hydroxyl and carboxylic acid groups of the parent compound [3] [2]. This enhanced lipophilicity affects not only the compound's solubility profile but also its ability to interact with hydrophobic environments and cross biological membranes [3].

Stability Parameters

Chenodeoxycholic acid diacetate methyl ester demonstrates specific stability characteristics that are important for its handling, storage, and chemical applications [10] [11]. The compound has a melting point of 96-98°C, which is an important physical parameter indicating its thermal stability [11]. The predicted boiling point is approximately 531.0±25.0°C at standard pressure, though this is a calculated value rather than an experimentally determined one [11].

The compound is generally stable under normal laboratory conditions but may undergo hydrolysis of the acetate and methyl ester groups under basic or acidic conditions [8] [10]. In the presence of strong bases such as sodium hydroxide, the compound undergoes hydrolysis of both the acetate and methyl ester groups, reverting to chenodeoxycholic acid [8]. This reaction is utilized in the final step of chenodeoxycholic acid purification processes [10].

The stability of the compound in solution depends on the solvent and storage conditions. It is recommended to store the compound in a dry environment at room temperature to maintain its integrity [12]. Long-term stability studies specific to this compound are limited in the available literature, but general principles of ester stability suggest that it should be protected from moisture and strong nucleophiles to prevent unwanted hydrolysis [10].

Spectroscopic Characterization

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and purity of chenodeoxycholic acid diacetate methyl ester [13] [14]. The 1H NMR spectrum of the compound shows characteristic signals that correspond to the various proton environments in the molecule [13]. The methyl groups of the acetoxy functionalities typically appear as singlets at approximately 2.0-2.1 ppm, while the methyl ester group shows a singlet at around 3.65 ppm [13]. The protons at positions 3 and 7, which are attached to the carbon atoms bearing the acetoxy groups, appear as multiplets at approximately 5.08 ppm and 4.60 ppm, respectively [13].

The 13C NMR spectrum provides information about the carbon skeleton of the molecule [13] [14]. The carbonyl carbons of the acetoxy groups typically appear at around 170.5-170.6 ppm, while the carbonyl carbon of the methyl ester group appears at approximately 174.5 ppm [13]. The carbon atoms bearing the acetoxy groups (C-3 and C-7) show signals at approximately 74.1 ppm and 71.0 ppm, respectively [13]. The methyl carbon of the methyl ester group appears at around 51.4 ppm, and the methyl carbons of the acetoxy groups appear at approximately 21.4-21.6 ppm [13]. The remaining carbon signals of the steroid nucleus and side chain appear in the range of 20-55 ppm, with specific assignments depending on the exact environment of each carbon atom [13] [14].

Mass Spectrometry Profiles

Mass spectrometry is a powerful technique for confirming the molecular weight and structural features of chenodeoxycholic acid diacetate methyl ester [6] [7]. The electron ionization mass spectrum of the compound shows a molecular ion peak [M]+ at m/z 490, corresponding to the molecular weight of the compound [6]. This peak may be of low intensity due to fragmentation processes typical of steroid esters [6].

Characteristic fragmentation patterns include the loss of acetate groups (loss of 60 mass units each) and the loss of the methyl ester group, resulting in fragment ions that can be used for structural confirmation [6]. High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) typically shows the sodium adduct [M+Na]+ at m/z 513.3030, which is often more intense than the molecular ion in ESI conditions [13].

The predicted collision cross-section (CCS) values for various adducts of the compound provide additional information for its identification in ion mobility mass spectrometry [7]. For example, the [M+H]+ adduct has a predicted CCS of 221.9 Ų, the [M+Na]+ adduct has a predicted CCS of 221.8 Ų, and the [M-H]- adduct has a predicted CCS of 223.8 Ų [7]. These values can be useful for distinguishing the compound from isomers or related structures in complex mixtures [7].

Infrared Spectroscopy Patterns

Infrared (IR) spectroscopy provides information about the functional groups present in chenodeoxycholic acid diacetate methyl ester [1] [6]. The IR spectrum of the compound shows characteristic absorption bands that correspond to the vibrations of specific bonds in the molecule [6]. The carbonyl groups of the acetoxy functionalities and the methyl ester group give rise to strong absorption bands in the region of 1730-1750 cm-1, which are typical of C=O stretching vibrations in esters [6].

The C-O stretching vibrations of the ester groups appear as strong bands in the region of 1200-1250 cm-1 [6]. The C-H stretching vibrations of the methyl and methylene groups in the steroid nucleus and side chain appear as multiple bands in the region of 2850-2950 cm-1 [6]. The fingerprint region of the spectrum (below 1500 cm-1) contains numerous bands that arise from complex vibrations of the steroid skeleton and can be used for identification purposes [6].

These IR spectroscopic patterns are valuable for confirming the presence of the key functional groups in the molecule and for assessing the purity of the compound [6].

UV-Visible Spectroscopy Characteristics

Chenodeoxycholic acid diacetate methyl ester, like most bile acid derivatives, does not contain extensive conjugated systems that would give rise to strong absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum [1] [6]. The compound lacks chromophores such as aromatic rings or extended conjugated double bonds that typically absorb in the UV-Vis range [6].

The ester carbonyl groups in the molecule can absorb in the far UV region (around 200-210 nm), but these absorptions are relatively weak and not highly characteristic [6]. The absence of significant UV-Vis absorption is consistent with the colorless or white appearance of the pure compound [12] [11].

XLogP3

6.4

UNII

X4FU9EI1O4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2616-71-9

Wikipedia

Methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Dates

Last modified: 08-15-2023

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